1-Cbz-pyrrolidine
Overview
Description
1-Cbz-pyrrolidine, also known as benzyl 1-pyrrolidinecarboxylate, is a chemical compound with the molecular formula C12H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
1-Cbz-pyrrolidine, like other pyrrolidine alkaloids, interacts with a variety of biological targets. These targets are often involved in key physiological processes, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
For example, nicotine, a pyrrolidine alkaloid, has been found to promote migration and invasion in cervical carcinoma cell line HeLa by activating the PI3k/Akt/NF-κB pathway .
Biochemical Pathways
Pyrrolidine alkaloids, including this compound, can affect several biochemical pathways. For instance, nicotine degradation in bacteria involves the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Result of Action
The molecular and cellular effects of this compound are largely dependent on its targets and mode of action. As a pyrrolidine alkaloid, it may exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Preparation Methods
1-Cbz-pyrrolidine can be synthesized through various methods, including:
Protection of Pyrrolidine: The most common method involves the protection of pyrrolidine using benzyl chloroformate (CbzCl) in the presence of a base such as sodium hydroxide.
Industrial Production: Industrially, the compound can be produced by reacting pyrrolidine with benzyl chloroformate in a solvent like dichloromethane, followed by purification through distillation or recrystallization.
Chemical Reactions Analysis
1-Cbz-pyrrolidine undergoes several types of chemical reactions:
Hydrogenation: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas, yielding pyrrolidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Cbz group is replaced by other functional groups under basic conditions.
Oxidation and Reduction: While the pyrrolidine ring itself can undergo oxidation and reduction, the Cbz group remains relatively inert under these conditions.
Scientific Research Applications
1-Cbz-pyrrolidine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: It is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for more complex molecules.
Comparison with Similar Compounds
1-Cbz-pyrrolidine can be compared with other similar compounds such as:
Boc-pyrrolidine: Boc (tert-butoxycarbonyl) is another common protecting group for amines.
Fmoc-pyrrolidine: Fmoc (fluorenylmethyloxycarbonyl) is used in peptide synthesis and is removed under basic conditions.
Alloc-pyrrolidine: Alloc (allyloxycarbonyl) is another protecting group that can be removed using palladium catalysts.
Properties
IUPAC Name |
benzyl pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALPXRNQZYGXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442413 | |
Record name | 1-Cbz-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25070-74-0 | |
Record name | Phenylmethyl 1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25070-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cbz-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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